Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate
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Overview
Description
Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate is a synthetic organic compound belonging to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the trifluoromethyl group and the chromen core structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate typically involves multi-step organic reactions. One common method includes the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid to form the chromen core . Subsequent steps involve the introduction of the trifluoromethyl group and the esterification of the propanoate moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups, leading to the formation of new derivatives.
Esterification and Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of new drugs due to its unique structural features and biological activity.
Biology: In biological research, the compound is used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets makes it valuable in biochemical assays.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share the chromen core structure and exhibit similar biological activities.
Flavonoids: Flavonoids are another class of compounds with a similar core structure. They are known for their antioxidant and anti-inflammatory properties. The unique substitution pattern in this compound distinguishes it from typical flavonoids.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group are known for their enhanced metabolic stability and bioavailability. This feature makes this compound a valuable candidate for drug development.
Properties
IUPAC Name |
ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O5/c1-3-27-20(26)12(2)28-14-9-10-15-16(11-14)29-19(21(22,23)24)17(18(15)25)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBWYYWSDSVQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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